Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate
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Overview
Description
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate typically involves the condensation of thiophene derivatives with appropriate alkyne and ester groups. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s alkyne and ester groups can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring structure with sulfur.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Furan: A five-membered ring with oxygen instead of sulfur.
Uniqueness
Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is unique due to its combination of a thiophene ring with alkyne and ester functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities .
Properties
CAS No. |
62858-69-9 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-7-thiophen-2-ylhept-4-en-6-ynoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)10-11(14)6-3-4-7-12-8-5-9-17-12/h3,5-6,8-9,11,14H,2,10H2,1H3 |
InChI Key |
AXLROUGOHXNHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=CC#CC1=CC=CS1)O |
Origin of Product |
United States |
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